5-((2-Aminocyclohexyl)methyl)-o-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Aminocyclohexyl)methyl)-o-toluidine is an organic compound that features a cyclohexylamine moiety attached to a methyl-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Aminocyclohexyl)methyl)-o-toluidine can be achieved through several methods. One common approach involves the hydrogenation of aniline derivatives using cobalt- or nickel-based catalysts . Another method includes the alkylation of ammonia with cyclohexanol . These reactions typically require specific conditions such as elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes, utilizing robust catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((2-Aminocyclohexyl)methyl)-o-toluidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
5-((2-Aminocyclohexyl)methyl)-o-toluidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((2-Aminocyclohexyl)methyl)-o-toluidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Shares the cyclohexylamine moiety but lacks the methyl-substituted aniline group.
Aniline: Contains the aniline structure but does not have the cyclohexylamine moiety.
Uniqueness
5-((2-Aminocyclohexyl)methyl)-o-toluidine is unique due to its combined structural features of cyclohexylamine and methyl-substituted aniline. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
94166-81-1 |
---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
5-[(2-aminocyclohexyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15/h6-7,9,12-13H,2-5,8,15-16H2,1H3 |
InChI Key |
NUJPGASUAKAPHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CCCCC2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.